N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These pathways are involved in the regulation of receptor trafficking , receptor tyrosine kinase signaling , receptor silencing , and receptor endocytosis . The downstream effects of these pathways contribute to the overall therapeutic effect of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on GRK-2 and GRK-5. By inhibiting these receptors, the compound can modulate various cellular processes, potentially leading to therapeutic effects in the context of cardiovascular disease .
Preparation Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the Benzoxazole Ring: The benzoxazole ring is typically synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Attachment of the Bromofuran Carboxamide Group: The final step involves the coupling of the bromofuran carboxamide group to the piperidine-benzoxazole intermediate. This is usually achieved through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound’s anticancer and anti-inflammatory properties are of interest in the development of new therapeutic agents for cancer and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide can be compared with other benzoxazole derivatives and similar compounds :
Benzoxazole Derivatives: Compounds like 2-(2-((benzo[d]oxazol-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide have similar structures but different functional groups, leading to variations in their biological activities.
Imidazole Derivatives: Compounds such as 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole exhibit different pharmacological properties due to the presence of the imidazole ring.
Indole Derivatives: Indole-based compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c19-16-6-5-15(24-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)25-18/h1-6,12H,7-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXOOPJYRYRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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